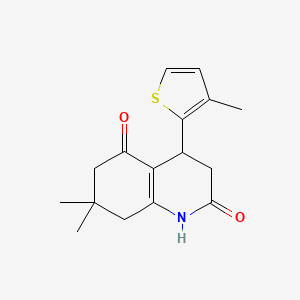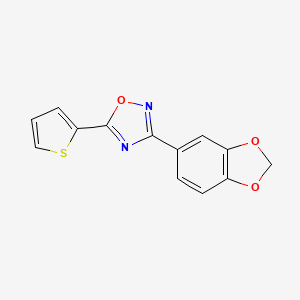
7,7-dimethyl-4-(3-methyl-2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Übersicht
Beschreibung
7,7-dimethyl-4-(3-methyl-2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. This compound is also known as DMQD or DMTQ and is a member of the quinolinedione family.
Wirkmechanismus
The mechanism of action of DMQD is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. DMQD has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. DMQD has also been shown to inhibit the replication of hepatitis C virus (HCV) by targeting the viral protein NS5A.
Biochemical and Physiological Effects:
DMQD has been shown to have various biochemical and physiological effects. In animal studies, DMQD has been shown to reduce inflammation and tumor growth. DMQD has also been shown to have anti-viral activity against HCV. In addition, DMQD has been shown to have low toxicity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DMQD is its versatility in different fields of research. It can be used in medicinal chemistry, material science, and organic electronics. Another advantage is its low toxicity, which makes it a safer option for lab experiments. However, one limitation of DMQD is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DMQD. In medicinal chemistry, DMQD could be further investigated for its anti-inflammatory and anti-tumor activities. In material science, DMQD could be used as a building block for the synthesis of new organic semiconductors. In organic electronics, DMQD could be used in the development of more efficient organic solar cells. Further research could also be conducted to improve the solubility of DMQD in water, which would make it more versatile for lab experiments.
Conclusion:
In conclusion, DMQD is a versatile chemical compound that has potential applications in various fields. Its synthesis method has been optimized to produce high yields, and it has been studied for its anti-inflammatory, anti-tumor, and anti-viral activities. DMQD has low toxicity, which makes it a safer option for lab experiments. There are several future directions for research on DMQD, including investigating its anti-inflammatory and anti-tumor activities and improving its solubility in water.
Wissenschaftliche Forschungsanwendungen
DMQD has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, DMQD has been investigated for its anti-inflammatory, anti-tumor, and anti-viral activities. In material science, DMQD has been used as a building block for the synthesis of organic semiconductors. In organic electronics, DMQD has been used as an electron-accepting material in organic solar cells.
Eigenschaften
IUPAC Name |
7,7-dimethyl-4-(3-methylthiophen-2-yl)-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-9-4-5-20-15(9)10-6-13(19)17-11-7-16(2,3)8-12(18)14(10)11/h4-5,10H,6-8H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVROFOGTPGVGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2CC(=O)NC3=C2C(=O)CC(C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chloro-2-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4415183.png)
![3-cyclopentyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4415203.png)

![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B4415208.png)
![9-(3,5-difluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4415226.png)

![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4415236.png)
amine hydrochloride](/img/structure/B4415243.png)


![1-(4-ethoxyphenyl)-3-[4-(3-pyridinylcarbonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4415275.png)
![5-(1-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B4415276.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B4415286.png)
![N-(3,5-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4415291.png)